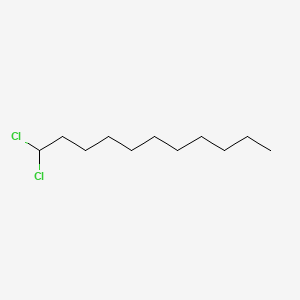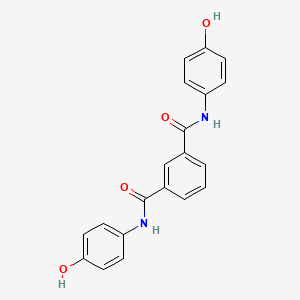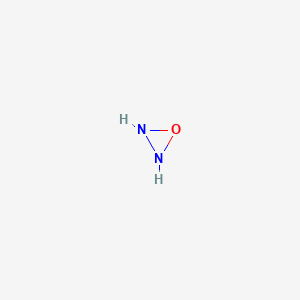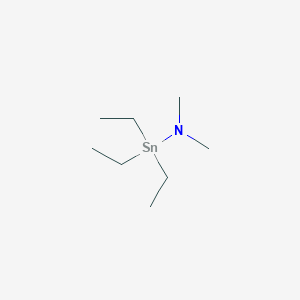
Phenanthrene-9-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenanthrene-9-sulfonic acid is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of a sulfonic acid group (-SO₃H) attached to the ninth carbon atom of the phenanthrene structure. This compound is notable for its applications in various fields, including organic synthesis, materials science, and environmental chemistry.
準備方法
Synthetic Routes and Reaction Conditions: Phenanthrene-9-sulfonic acid is typically synthesized through the sulfonation of phenanthrene. The process involves the reaction of phenanthrene with concentrated sulfuric acid. The reaction is carried out in a round-bottomed flask equipped with a thermometer, dropping funnel, and stirrer. Phenanthrene is melted and maintained at a temperature of 110°C. Concentrated sulfuric acid is then added dropwise, ensuring the internal temperature does not exceed 120°C. The reaction mixture is stirred and maintained at 120-125°C for several hours .
Industrial Production Methods: In industrial settings, the sulfonation process is scaled up using larger reactors and automated systems to control temperature and reagent addition. The resulting mixture is neutralized with sodium hydroxide to yield sodium phenanthrene-9-sulfonate, which can be further processed to obtain this compound .
化学反応の分析
Types of Reactions: Phenanthrene-9-sulfonic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenanthrenequinone.
Reduction: Reduction reactions can convert this compound to 9,10-dihydrophenanthrene.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at different positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas and Raney nickel are typical reagents for reduction.
Substitution: Sulfuric acid and nitric acid are used for sulfonation and nitration, respectively.
Major Products:
Oxidation: Phenanthrenequinone
Reduction: 9,10-Dihydrophenanthrene
Substitution: Various nitrated and halogenated phenanthrene derivatives.
科学的研究の応用
Phenanthrene-9-sulfonic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is employed in the production of surfactants, detergents, and other industrial chemicals
作用機序
The mechanism of action of phenanthrene-9-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group enhances the compound’s solubility in water, facilitating its interaction with biological molecules. In biological systems, this compound can inhibit enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids. The exact pathways and targets depend on the specific application and derivative of the compound .
類似化合物との比較
Phenanthrene-9-sulfonic acid can be compared with other sulfonated aromatic compounds, such as:
- Benzene sulfonic acid
- Naphthalene-1-sulfonic acid
- Anthracene-2-sulfonic acid
Uniqueness: this compound is unique due to its specific structure, which allows for distinct reactivity and applications compared to other sulfonated aromatic compounds. Its three-ring structure provides a larger conjugated system, influencing its chemical behavior and interactions .
By understanding the properties, reactions, and applications of this compound, researchers can harness its potential in various scientific and industrial fields.
特性
CAS番号 |
572-51-0 |
|---|---|
分子式 |
C14H10O3S |
分子量 |
258.29 g/mol |
IUPAC名 |
phenanthrene-9-sulfonic acid |
InChI |
InChI=1S/C14H10O3S/c15-18(16,17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H,15,16,17) |
InChIキー |
LZSWYOHUWMZPOE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Furo[3,4-d]oxepine](/img/structure/B14753780.png)
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4'-chloro-5,5'-diiodo-7H-[4,7'-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B14753784.png)
![Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene](/img/structure/B14753787.png)
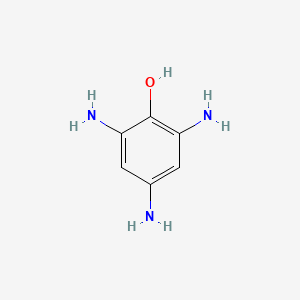
![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one](/img/structure/B14753793.png)
